molecular formula C₂₄H₂₀D₄ClFN₄O B1162741 Dehydrosertindole-D4

Dehydrosertindole-D4

Cat. No.: B1162741
M. Wt: 442.95
Attention: For research use only. Not for human or veterinary use.
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Description

This article will focus on comparing N-Nitrosodibenzylamine-d4 with structurally or functionally related compounds from the evidence, including 4,4'-(propane-2,2-diyl)diphenol and 4,4'-sulfonyldiphenol (Figures 1A–1B in ) .

Properties

Molecular Formula

C₂₄H₂₀D₄ClFN₄O

Molecular Weight

442.95

Synonyms

1-[2-[4-[5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-1-piperidinyl]ethyl]-1,3-dihydro-2H-Imidazol-2-one-D4;  Lu 28-092-D4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Properties of N-Nitrosodibenzylamine-d4 and Related Compounds

Compound Molecular Formula Structural Features Key Hazards/Precautions Applications/Context
N-Nitrosodibenzylamine-d4 C₁₄H₁₄N₂O Deuterated nitroso group, benzyl chains Not classified for health/environmental hazards; precautions against inhalation and contact advised Internal standard in mass spectrometry, nitrosamine studies
4,4'-(propane-2,2-diyl)diphenol C₁₅H₁₆O₂ Bisphenol backbone with hydroxyl groups No hazard data provided Polymer synthesis, epoxy resins
4,4'-sulfonyldiphenol C₁₂H₁₀O₄S Sulfonyl bridge, hydroxyl groups No hazard data provided High-performance polymers, flame retardants

Key Findings:

Structural Differences: N-Nitrosodibenzylamine-d4 features a nitroso group (-N=O) and deuterated benzyl substituents, distinguishing it from the hydroxyl-rich bisphenol and sulfonyl derivatives . The sulfonyl group in 4,4'-sulfonyldiphenol enhances thermal stability compared to the propane-2,2-diyl backbone in its bisphenol counterpart .

Functional Contrasts: N-Nitrosodibenzylamine-d4 is primarily used as a stable isotope-labeled internal standard in analytical chemistry due to its deuterium substitution . Both bisphenol and sulfonyldiphenol derivatives are industrial intermediates for polymers, with the latter’s sulfonyl group improving flame retardancy .

Safety Profiles: Unlike the unclassified hazards of N-Nitrosodibenzylamine-d4, many nitrosamine analogs are carcinogenic, underscoring the importance of deuterated variants for safer research applications .

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